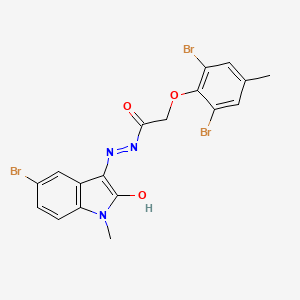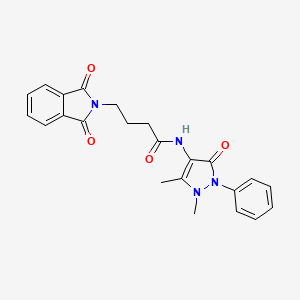![molecular formula C17H19ClO2S B6012740 1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B6012740.png)
1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BCPT and has a molecular formula of C20H19ClOS.
Mechanism of Action
The mechanism of action of BCPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. BCPT has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
BCPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BCPT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various fungi and bacteria. In vivo studies have shown that BCPT has antitumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using BCPT in lab experiments is its potential as a new drug candidate for the treatment of cancer and other diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on BCPT. One direction is to further study its potential as a new drug candidate for the treatment of cancer and other diseases. Another direction is to study its potential as a new insecticide or pesticide for use in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol involves the reaction between 4-chlorobenzyl chloride and 1-(benzyloxy)propan-2-ol in the presence of a base such as sodium hydroxide. The reaction results in the formation of BCPT, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
BCPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BCPT has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, BCPT has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, BCPT has been studied for its potential use in the synthesis of new materials such as polymers.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c18-16-8-6-15(7-9-16)12-21-13-17(19)11-20-10-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQNDRVUOIAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)

amine dihydrochloride](/img/structure/B6012713.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)
![7-(2-cyclohexylethyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6012728.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6012731.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![4-(3,4-dimethoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012734.png)
![1-[2-methoxy-4-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6012742.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6012745.png)
![N-(2-methoxy-4-{[(phenylsulfonyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B6012748.png)